N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
The compound N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is an ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluorobenzenesulfonyl group and a 2-methylpropyl (isobutyl) chain.
Key structural attributes include:
- 4-Fluorobenzenesulfonyl group: Enhances electrophilicity and binding affinity via electron-withdrawing effects.
- 1,3-Oxazinan-2-ylmethyl moiety: Provides conformational rigidity and hydrogen-bonding capacity.
- 2-Methylpropyl substituent: A hydrophobic alkyl chain that may influence solubility and membrane permeability.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSHGSBPKZOYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the fluorobenzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the required standards for commercial use. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group and oxazinan ring play crucial roles in its binding affinity and reactivity. Detailed studies on its molecular targets and pathways are ongoing, with preliminary findings suggesting its involvement in modulating enzyme activity and cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares a common ethanediamide backbone with analogs but differs in substituent patterns. Below is a comparative analysis of key derivatives:
Estimated based on structural similarity to . *No direct synthesis data for the target compound; molecular weight approximated.
Key Observations:
Substituent Position on Benzenesulfonyl Group: The target compound has a para-fluoro substituent, while and feature meta-methyl and ortho-methyl groups, respectively. Para-substitution may enhance steric accessibility for target binding compared to ortho/meta analogs .
Amide Chain Variations :
- The 2-methylpropyl group in the target compound is less polar than the 2-methoxyphenylmethyl () or furan-2-ylmethyl () groups, suggesting differences in solubility and metabolic stability.
Molecular Weight and Complexity :
- ’s compound has a higher molecular weight (479.5 vs. ~439.5) due to the methoxyphenyl group, which may impact bioavailability.
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C19H27FN4O6S
- Molecular Weight : 458.5 g/mol
- CAS Number : 869071-49-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzenesulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This fluorinated moiety may also influence the compound's reactivity and stability, affecting its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | Strong |
| MA-1115 | 32 | Moderate |
| MA-1116 | 64 | Moderate |
| MA-1113 | 128 | Weak |
The introduction of fluorine in these compounds often correlates with enhanced antibacterial activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Fluorinated compounds have been associated with reduced mutagenicity and carcinogenicity in various studies. The mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating fluoroaryl derivatives demonstrated that compounds similar to this compound exhibited significant reductions in bacterial viability at concentrations as low as 50 µM .
- Anticancer Activity : In vitro studies have shown that fluorinated oxazinan derivatives can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways targeted by these compounds remain an area of active investigation .
Q & A
How can researchers design a synthesis protocol for N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide, considering its complex heterocyclic structure?
Answer:
The synthesis of this compound requires a multi-step approach, starting with the preparation of the oxazinan ring and subsequent sulfonylation. Key steps include:
- Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions using DMF or DMSO as solvents .
- Oxazinan Ring Formation : Cyclization of precursor amines with epoxides or carbonyl compounds, optimized for pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Coupling Reactions : Use of coupling agents like EDC/HOBt to link the oxazinan-sulfonyl intermediate to the ethanediamide backbone .
Validation : Monitor each step via TLC/HPLC and confirm final purity (>95%) using NMR and mass spectrometry .
What methodologies are recommended to resolve contradictions between computational predictions and experimental biological activity data for this compound?
Answer:
Discrepancies often arise due to conformational flexibility or solvent effects. To address this:
- Enhanced Sampling MD Simulations : Perform molecular dynamics (MD) with enhanced sampling (e.g., metadynamics) to explore conformational states missed in static docking .
- In Vitro Validation : Test predicted targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using enzyme inhibition assays, correlating IC50 values with computational binding energies .
- Solvent Correction : Adjust computational models to account for solvent polarity (e.g., water vs. DMSO) using COSMO-RS theory .
How should researchers optimize reaction conditions to maximize yield during the sulfonylation step?
Answer:
Critical parameters include:
- Temperature : 70–80°C for optimal activation of the sulfonyl chloride group without degradation .
- Base Selection : Use Et3N or pyridine to scavenge HCl, maintaining a pH of 7–8 .
- Solvent : Anhydrous DMF for solubility and stability of intermediates .
Troubleshooting : If yields drop below 60%, check for moisture contamination or side reactions (e.g., hydrolysis) via LC-MS .
What advanced analytical techniques are essential to confirm the structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 482.1543) with <5 ppm error .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in the oxazinan and sulfonyl regions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
How can researchers design assays to evaluate the compound’s multi-target biological activity (e.g., anti-inflammatory and anticancer)?
Answer:
- Primary Screens :
- Secondary Validation :
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
- Selectivity : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess toxicity .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
- Process Optimization : Replace microwave-assisted steps with conventional heating while maintaining yield via iterative DOE (Design of Experiments) .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Quality Control : Implement in-line FTIR to monitor reaction progress and impurity formation .
How can environmental impact assessments be conducted for this compound?
Answer:
- Degradation Studies : Expose the compound to UV light or microbial consortia (OECD 301B) to measure half-life in water/soil .
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algae growth inhibition .
- Bioaccumulation : Calculate logP (predicted ~3.2) to assess potential for biomagnification .
How should contradictory data on the compound’s solubility and bioavailability be addressed?
Answer:
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with computational predictions (e.g., QikProp) .
- PK Studies : Conduct in vivo pharmacokinetics in rodents to resolve discrepancies between in silico and experimental bioavailability .
What computational tools predict the compound’s interaction with off-target proteins?
Answer:
- Pharmit Server : Perform inverse virtual screening against >5,000 human protein structures .
- SEA (Similarity Ensemble Approach) : Identify off-targets via ligand similarity (E-value <1e-5) .
- Validation : Cross-check hits with STRING database for pathway relevance .
How can researchers design a stability study under varying storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH Q1A guidelines .
- Analytical Monitoring : Track degradation products via UPLC-PDA at 0, 1, 3, and 6 months .
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization for long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
